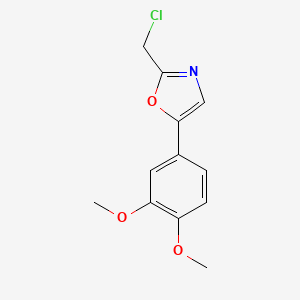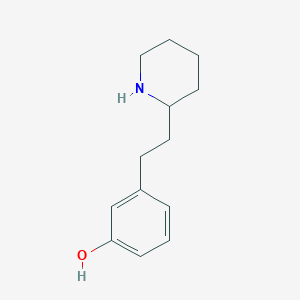![molecular formula C12H15F2NO B1461600 N-[(2,5-Difluorphenyl)methyl]oxan-4-amin CAS No. 1153224-30-6](/img/structure/B1461600.png)
N-[(2,5-Difluorphenyl)methyl]oxan-4-amin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medizinische Anwendungen
Anti-HIV-Medikamentenproduktion: Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Herstellung von Dolutegravir, einem von GlaxoSmithKline (GSK) entwickelten Anti-HIV-Medikament. Dolutegravir gehört zur Klasse der Integrase-Inhibitoren, die den HIV-Virus daran hindern, sein genetisches Material in die menschliche DNA zu integrieren, ein entscheidender Schritt in seinem Replikationsprozess .
Hemmung des Hepatitis-B-Virus: Es dient auch als Reagenz zur Entwicklung von Pyrazolderivaten, die als nicht-nukleosidische Inhibitoren gegen das Hepatitis-B-Virus wirken. Diese Inhibitoren können möglicherweise die Fähigkeit des Virus beeinträchtigen, sich zu replizieren und neue Viruspartikel zu produzieren .
Chemische Anwendungen
Reagenz für Pyrazolderivate: In der Chemie wird N-[(2,5-Difluorphenyl)methyl]oxan-4-amin als Reagenz zur Synthese von Pyrazolderivaten verwendet. Diese Derivate sind aufgrund ihrer potenziellen inhibitorischen Aktivität gegen verschiedene Viren, einschließlich Hepatitis B, von Bedeutung .
Wirkmechanismus
The mechanism of action of N-[(2,5-difluorophenyl)methyl]oxan-4-amine is not fully understood. However, it is believed to act as an inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is involved in the biosynthesis of polyamines, which are essential for the growth and proliferation of certain types of cancer cells. Inhibition of ODC by N-[(2,5-difluorophenyl)methyl]oxan-4-amine has been shown to reduce the growth of certain cancer cell lines in vitro.
Biochemical and Physiological Effects
N-[(2,5-difluorophenyl)methyl]oxan-4-amine has been shown to inhibit the production of pro-inflammatory cytokines in certain cell lines. It has also been reported to reduce the production of nitric oxide, a key mediator of inflammation. In addition, N-[(2,5-difluorophenyl)methyl]oxan-4-amine has been shown to inhibit the growth of certain cancer cell lines in vitro by inhibiting the activity of the enzyme ornithine decarboxylase.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-[(2,5-difluorophenyl)methyl]oxan-4-amine in laboratory experiments is its ability to inhibit the activity of the enzyme ornithine decarboxylase. This enzyme is involved in the biosynthesis of polyamines, which are essential for the growth and proliferation of certain types of cancer cells. Inhibition of ODC by N-[(2,5-difluorophenyl)methyl]oxan-4-amine has been shown to reduce the growth of certain cancer cell lines in vitro.
However, there are some limitations to using N-[(2,5-difluorophenyl)methyl]oxan-4-amine in laboratory experiments. It has been found to be toxic to certain cell lines, and it can also be difficult to synthesize in large quantities. In addition, it has been found to be unstable when exposed to light or heat.
Zukünftige Richtungen
There are several potential future directions for the use of N-[(2,5-difluorophenyl)methyl]oxan-4-amine. It could be investigated further for its potential therapeutic applications, such as its ability to inhibit the growth of certain cancer cell lines. It could also be studied for its potential anti-inflammatory properties, as well as its ability to reduce the production of nitric oxide. Additionally, further research could be conducted to investigate the mechanism of action of N-[(2,5-difluorophenyl)methyl]oxan-4-amine and to develop more efficient and reliable methods for its synthesis. Finally, further research could be conducted to investigate the potential toxicity of N-[(2,5-difluorophenyl)methyl]oxan-4-amine in different cell lines and to determine the optimal dosage for its therapeutic applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-1-2-12(14)9(7-10)8-15-11-3-5-16-6-4-11/h1-2,7,11,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYZDPKYSPSVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



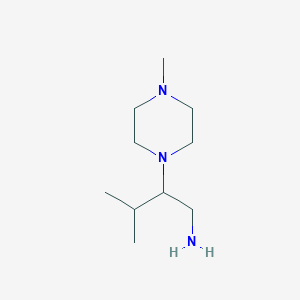
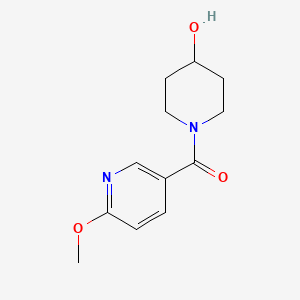

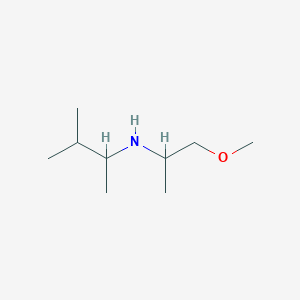
![N-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461526.png)
![N-[(4-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461528.png)
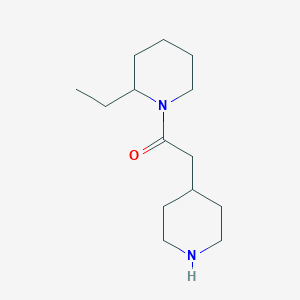
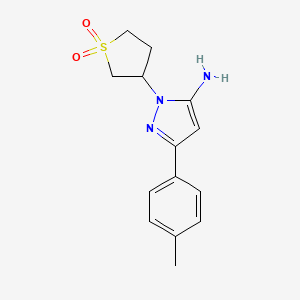
![6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B1461531.png)
